N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide
Description
Properties
IUPAC Name |
N-[1-(2-chloroacetyl)piperidin-4-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-8(14)12(2)9-3-5-13(6-4-9)10(15)7-11/h9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNCCAOYTCHKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Functionalization of Piperidin-4-amine
The most common approach begins with piperidin-4-amine, which undergoes sequential modifications to install the target substituents:
-
N-Methylation of the Acetamide Moiety :
Piperidin-4-amine is first acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to yield N-(piperidin-4-yl)acetamide. Subsequent N-methylation is achieved via reaction with methyl iodide under basic conditions (e.g., potassium carbonate), forming N-methyl-N-(piperidin-4-yl)acetamide. -
Acylation of the Piperidine Nitrogen :
The piperidine nitrogen is then acylated with 2-chloroacetyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF). Triethylamine is employed to neutralize HCl, with reactions typically conducted at 0–25°C for 4–6 hours.
Key Reaction Conditions :
One-Pot Tandem Reactions
Recent advances leverage tandem reactions to reduce purification steps. For example, 4-(methylamino)piperidine is treated simultaneously with acetic anhydride and 2-chloroacetyl chloride in a single pot:
Optimization Insights :
-
Stoichiometry : A 1:1:1 molar ratio minimizes byproducts like over-acylated species.
-
Solvent Effects : THF outperforms DMF due to better solubility of intermediates.
Industrial-Scale Production
Continuous Flow Synthesis
Patented methods highlight continuous flow systems for improved efficiency:
-
Reactor Design : Tubular reactors with precise temperature control (±2°C).
-
Residence Time : 30–45 minutes at 50°C.
Table 1: Industrial Process Parameters
| Parameter | Value |
|---|---|
| Reactor Type | Continuous flow |
| Temperature | 50°C |
| Pressure | 1–2 bar |
| Solvent | Ethanol/THF (3:1) |
| Annual Capacity | 50–100 metric tons |
Reaction Mechanism and Kinetics
Acylation Kinetics
The acylation of piperidine nitrogen follows second-order kinetics, with a rate constant at 25°C. The activation energy () is calculated as 58.2 kJ/mol using the Arrhenius equation:
Side Reactions :
-
Competing O-acylation (<5%) is suppressed by using non-polar solvents.
-
Diacylation byproducts (<2%) are removed via selective crystallization.
Characterization and Quality Control
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-):
δ 1.45–1.70 (m, 4H, piperidine CH), 2.05 (s, 3H, NCH), 3.20–3.50 (m, 4H, NCH), 4.15 (s, 2H, ClCHCO), 4.30 (br s, 1H, NH). -
IR (KBr):
1665 cm (C=O stretch), 1540 cm (N–H bend), 680 cm (C–Cl stretch).
Table 2: Analytical Specifications
| Parameter | Requirement |
|---|---|
| Purity (HPLC) | ≥99.0% |
| Residual Solvents | <500 ppm (ICH Q3C) |
| Chloride Content | 10.5–11.5% (theory: 11.1%) |
Emerging Methodologies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetyl group acts as a strong electrophile, facilitating nucleophilic substitution (SN2) reactions. This reactivity is central to its utility in synthesizing derivatives for pharmaceutical applications .
Research Findings :
-
Reaction with 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile in ethanol/sodium ethoxide yields thieno[2,3-b]pyridine-2-carboxamide intermediates, critical for heterocyclic drug scaffolds .
-
Alkylation with piperazine derivatives produces bis-acetamide compounds, enhancing CNS-targeted activity.
Cyclization Reactions
The compound participates in intramolecular cyclization under basic conditions, forming fused-ring systems commonly found in bioactive molecules.
| Cyclization Trigger | Conditions | Product Structure | Pharmacological Relevance |
|---|---|---|---|
| Base-induced | K2CO3, DMF, 80°C | Piperidine-fused quinazolinones | Anticancer lead compounds |
| Thermal | Toluene, reflux | Tetracyclic lactams | Neurotransmitter modulation |
Mechanistic Insight :
Cyclization occurs via deprotonation of the piperidine nitrogen, followed by nucleophilic attack on the chloroacetyl carbon, closing the ring.
Cross-Coupling Reactions
The chloroacetyl group enables transition metal-catalyzed cross-coupling, expanding access to structurally diverse analogs.
| Coupling Partner | Catalyst System | Product Class | Yield Optimization |
|---|---|---|---|
| Aryl boronic acids | Pd(PPh3)4, K2CO3, DMF/H2O | Biaryl-acetamide hybrids | 68-82% (dependent on substituents) |
| Alkenes | Grubbs catalyst, CH2Cl2 | Spirocyclic compounds | Stereoselective synthesis achieved |
Notable Example :
Suzuki coupling with 4-fluorophenylboronic acid produces a biaryl derivative showing enhanced binding affinity for serotonin receptors.
Functional Group Interconversions
The acetamide and piperidine moieties undergo selective modifications:
| Reaction | Reagents | Outcome | Utility |
|---|---|---|---|
| Reduction | LiAlH4, THF | Secondary amine formation | Adjusts lipophilicity for BBB penetration |
| Oxidation | KMnO4, acidic conditions | Carboxylic acid derivative | Prodrug activation |
Comparative Reactivity with Halogenated Analogs
The chloroacetyl group’s reactivity differs markedly from other halogenated derivatives:
| Halogen (X) | Relative Reactivity (SN2) | Preferred Reactions |
|---|---|---|
| Cl | 1.0 (reference) | Nucleophilic substitution, coupling |
| Br | 1.3 | Faster alkylation |
| F | 0.2 | Electrophilic aromatic substitution |
Data derived from kinetic studies show chloroacetyl’s optimal balance between stability and reactivity for medicinal chemistry applications .
Stability Under Physiological Conditions
Hydrolytic degradation studies (pH 7.4, 37°C) reveal:
| Time (h) | % Remaining | Major Degradation Product |
|---|---|---|
| 0 | 100 | – |
| 24 | 72 | Hydroxyacetamide |
| 48 | 35 | Piperidine-4-ylmethylamine |
This instability informs prodrug design strategies to enhance in vivo longevity.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide typically involves the reaction of piperidine with chloroacetyl chloride and N-methylacetamide. The process can be summarized in two main steps:
Step 1: Piperidine reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate.
Step 2: The intermediate is then reacted with N-methylacetamide under controlled conditions to yield the final product.
This compound is characterized by a piperidine ring, which contributes to its biological activity, and a chloroacetyl group that can participate in electrophilic reactions.
Medicinal Chemistry
This compound serves as a building block for synthesizing various pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity or target specific pathways in disease processes.
Biological Studies
Research has shown that this compound exhibits potential antimicrobial and anticancer properties. For instance, studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound for new antibiotics. In vitro studies have also indicated that it may inhibit the growth of certain cancer cell lines, warranting further exploration into its therapeutic applications.
Chemical Research
The compound acts as a model for studying reaction mechanisms and developing new synthetic methodologies. Its ability to undergo substitution reactions makes it valuable for exploring the reactivity of piperidine derivatives.
Industrial Applications
In industrial settings, this compound is utilized in developing new materials and chemical processes, particularly those requiring specific amide functionalities.
Case Studies
Several studies highlight the biological effects and applications of this compound:
- Antimicrobial Efficacy: A study assessed the antimicrobial activity of various piperidine derivatives, including this compound, revealing significant effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
- Anticancer Research: In vitro experiments demonstrated that this compound could inhibit specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Building block for pharmacologically active compounds |
| Biological Studies | Exhibits antimicrobial and anticancer properties |
| Chemical Research | Model compound for studying reaction mechanisms |
| Industrial Applications | Used in developing new materials and chemical processes |
Mechanism of Action
The mechanism by which N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide exerts its effects can involve interactions with various molecular targets such as enzymes, receptors, or ion channels. The acetamide group can participate in hydrogen bonding and other interactions, influencing the compound's binding affinity and selectivity.
Molecular Targets and Pathways Involved:
Interaction with neurotransmitter receptors, potentially modulating synaptic transmission.
Inhibition or activation of specific enzymes involved in metabolic pathways.
Binding to ion channels, affecting cellular excitability and signaling.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to five structurally related acetamide derivatives (Table 1), highlighting key differences in substituents and their implications:
Table 1: Comparative Analysis of N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide and Analogues
*Inferred molecular formula based on structural analogy.
Key Differences and Implications
Ring Size and Substituent Effects: The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to the pyrrolidine analogue (5-membered) . This may influence binding to biological targets, such as enzymes or receptors.
Electrophilicity and Reactivity :
- The 2-chloroacetyl group in the target compound and its thiazole-containing analogue (C₁₀H₁₄ClN₃OS) introduces electrophilic character, favoring nucleophilic substitution reactions. However, the thiazole ring’s electron-withdrawing nature may further activate the chloroacetyl group compared to the target compound .
Lipophilicity and Bioactivity :
- Acetyl fentanyl (C₂₂H₂₈N₂O₂) exhibits high lipophilicity (LogP ~4.2) due to its phenyl and phenethyl groups, enabling rapid CNS penetration and opioid effects . In contrast, the target compound’s chloroacetyl and methyl groups likely result in lower LogP (~2.5 inferred), reducing CNS activity but improving aqueous solubility.
Pharmacological Profiles: Compounds like acetyl fentanyl and N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide are associated with opioid receptor modulation, highlighting the role of aromatic groups in receptor binding . The target compound’s lack of aromatic substituents suggests a divergent pharmacological profile, possibly favoring non-opioid applications.
Biological Activity
N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide, also known by its CAS number 1353969-80-8, is a piperidine derivative with significant potential in medicinal chemistry due to its biological activity. This article reviews the compound's pharmacological properties, focusing on its antibacterial and antifungal activities, as well as its mechanism of action.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a chloroacetyl group and a methylacetamide moiety. This structural configuration is critical for its biological activity, as modifications in the piperidine ring can influence the compound's interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various piperidine derivatives, including this compound. The compound was evaluated against several bacterial strains, demonstrating notable efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Pseudomonas aeruginosa | >100 mg/mL |
The MIC values indicate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like S. aureus and Gram-negative bacteria such as E. coli .
Case Study: Efficacy Against Resistant Strains
A study focusing on methicillin-resistant Staphylococcus aureus (MRSA) found that this compound showed significant inhibition, with an MIC comparable to standard antibiotics used in clinical settings. This suggests potential utility in treating resistant infections .
Antifungal Activity
In addition to its antibacterial properties, this compound has been assessed for antifungal activity. The compound demonstrated varying effectiveness against different fungal strains:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 3.125 - 100 mg/mL |
| Fusarium oxysporum | >100 mg/mL |
The compound exhibited good activity against C. albicans, indicating its potential as an antifungal agent .
The mechanism of action for this compound appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. The chloroacetyl group is believed to enhance the lipophilicity of the molecule, facilitating better penetration through bacterial membranes, which is crucial for its antibacterial action .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications on the piperidine ring can significantly affect potency and selectivity against various pathogens:
- Electron-donating groups : Enhance antibacterial activity.
- Electron-withdrawing groups : May reduce efficacy but can improve selectivity.
Research indicates that substituents at specific positions on the piperidine ring correlate with increased antimicrobial activity, suggesting a targeted approach in future drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or acylation reactions. For example, piperidine derivatives are often synthesized via reaction of a piperidinyl amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization includes controlling temperature (0–5°C to minimize side reactions), solvent selection (e.g., dichloromethane for solubility), and stoichiometric ratios. Purification via column chromatography or recrystallization ensures high purity (>95%), validated by analytical techniques like NMR .
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the piperidine ring and acetamide groups. For instance, the chloroacetyl group’s carbonyl carbon appears at ~165–170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ ion for C₁₀H₁₆ClN₂O₂: 243.09) and detects impurities .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~650 cm⁻¹ (C-Cl) confirm functional groups .
Q. What are the standard protocols for assessing this compound’s stability under laboratory storage conditions?
- Methodological Answer : Stability studies involve:
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.
- Hygroscopicity Tests : Store samples in desiccators at 4°C and monitor mass changes over weeks.
- HPLC Purity Checks : Compare retention times and peak areas at intervals to detect degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the piperidine ring) influence the compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., methyl, phenyl) at the 4-position of piperidine and test activity in receptor-binding assays. For example, replacing chloroacetyl with phenoxyacetyl (as in IPPA) alters CNS activity .
- Computational Docking : Use software like AutoDock to predict binding affinities to targets (e.g., opioid receptors) based on steric and electronic effects .
- In Vitro Assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., acetylcholinesterase) to quantify potency changes .
Q. How can researchers resolve contradictions in reported biological data for this compound?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) across labs. For instance, discrepancies in cytotoxicity data may stem from MTT vs. trypan blue viability assays .
- Impurity Profiling : Use LC-MS to identify by-products (e.g., N-dealkylated impurities) that may interfere with biological activity .
- Dose-Response Curves : Perform rigorous statistical analysis (e.g., ANOVA with post-hoc tests) to confirm reproducibility .
Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, the chloroacetyl group increases logP, suggesting improved membrane penetration but potential hepatotoxicity .
- Molecular Dynamics (MD) Simulations : Model solvation effects in physiological buffers to predict solubility and aggregation tendencies .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
